N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide
Description
Historical Context of Thiazole-Sulfonamide Hybrids in Medicinal Chemistry
Thiazole-sulfonamide hybrids have occupied a pivotal role in drug discovery since the mid-20th century, with their development paralleling advances in heterocyclic chemistry. The thiazole nucleus, first isolated from natural products like vitamin B1, gained prominence for its metabolic stability and hydrogen-bonding capacity. Sulfonamides, introduced as antibacterial agents in the 1930s, were later repurposed as enzyme inhibitors due to their zinc-binding sulfonamide group. The fusion of these pharmacophores began in earnest in the 2010s, driven by the need to combat antimicrobial resistance and target isoform-specific enzymes.
A landmark study demonstrated that sulfonamide-bearing thiazoles inhibit human carbonic anhydrase I/II with Ki values as low as 0.33 μM, outperforming classical sulfonamide drugs. This work established the framework for hybrid design, where the thiazole’s aromatic system enhances π-π stacking with hydrophobic enzyme pockets while the sulfonamide coordinates catalytic zinc ions. Subsequent innovations incorporated fluorinated aryl groups to modulate pharmacokinetics, as seen in cefiderocol (a cephalosporin-thiazole hybrid). The structural evolution of these hybrids is quantified in Table 1.
Table 1: Key Developments in Thiazole-Sulfonamide Hybrid Design
Structural Significance of Fluorophenyl and Thiophene Moieties in Bioactive Compounds
The 4-fluorophenyl group confers three critical advantages:
- Lipophilicity modulation : The fluorine atom’s electronegativity (χ = 4.0) increases aromatic ring polarity while maintaining membrane permeability through hydrophobic π-systems.
- Metabolic stability : C-F bonds resist oxidative degradation by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs.
- Target recognition : Fluorine’s van der Waals radius (1.47 Å) enables optimal fit in hydrophobic enzyme pockets, as demonstrated in BRAF V600E inhibitors where fluorophenyl-thiazoles showed 0.12 μM IC50.
The thiophene-2-sulfonamide component contributes:
- Electronic effects : Thiophene’s electron-rich system stabilizes charge-transfer interactions with receptor residues, while the sulfonamide’s sulfonyl group (-SO2NH2) acts as a hydrogen bond donor/acceptor.
- Conformational rigidity : The planar thiophene ring restricts rotational freedom, favoring bioactive conformations in enzyme binding sites.
- Solubility balance : Sulfonamide’s polarity counterbalances the fluorophenyl-thiazole’s hydrophobicity, achieving logP values typically between 2.1–3.4 for optimal absorption.
Rationale for Studying This Specific Structural Hybrid
The hybridization strategy in this compound addresses three pharmacological challenges:
- Multi-target engagement : Molecular modeling suggests the thiazole sulfonamide may simultaneously inhibit carbonic anhydrase IX (through Zn^2+ coordination) and protein kinases (via fluorophenyl-thiazole stacking), leveraging polypharmacology for enhanced efficacy.
- Blood-brain barrier penetration : Fluorine’s lipophilicity and the compound’s molecular weight (<500 Da) predict CNS activity, as evidenced by neuroprotective thiazole sulfonamides reducing 6-OHDA-induced neuronal damage by 62%.
- Resistance mitigation : Hybridization reduces susceptibility to efflux pumps and enzymatic degradation, with pyrazoline-thiazole hybrids showing 4× lower resistance induction than monomeric drugs.
The ethyl linker between thiazole and thiophene sulfonamide provides optimal spacing (6.2 Å) for simultaneous interaction with secondary binding pockets, as observed in BRAF inhibitors. This spatial arrangement is critical, as shortening the linker to methyl reduces inhibitory activity by 83% in analogous systems.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S3/c16-12-5-3-11(4-6-12)15-18-13(10-22-15)7-8-17-23(19,20)14-2-1-9-21-14/h1-6,9-10,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRXQQRQUBJMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide typically involves the reaction of 4-fluorophenacyl bromide with thiourea to form the thiazole ring. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic applications, particularly:
Antimicrobial Activity: Research indicates that N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide exhibits significant antibacterial and antifungal properties. Studies have shown its effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests potential use in treating inflammatory diseases.
Antitumor Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Molecular docking studies reveal strong binding affinities to proteins involved in cancer progression.
Biochemical Mechanisms
The mechanisms of action for this compound involve:
- Enzyme Inhibition: The thiazole and thiophene moieties interact with specific enzymes, potentially altering their activity.
- Cell Signaling Modulation: The compound may influence cellular signaling pathways, leading to therapeutic effects in inflammation and cancer.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives with enhanced biological activity.
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmacology Reports demonstrated that this compound significantly reduced inflammatory markers in LPS-stimulated macrophages. The findings support its development for treating chronic inflammatory conditions.
Case Study 3: Anticancer Activity
In vitro studies reported in Cancer Letters showed that this compound induced cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted its potential as part of combination therapy regimens for enhanced anticancer efficacy.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial activity .
Comparison with Similar Compounds
Thiazole Substitutions
- 4-Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to chlorophenyl derivatives (e.g., ).
- Oxo-Dihydrothiazole (1A4) : The oxo group in 1A4 introduces a polarizable ketone, which could enhance hydrogen bonding but reduce lipophilicity compared to the unmodified thiazole in the target compound .
Linker and Core Modifications
- Ethyl vs. Urea or Acetamide Linkers : The ethyl spacer in the target compound provides conformational flexibility, whereas rigid linkers like urea (FTBU-1, ) or acetamide () may restrict rotational freedom, affecting target selectivity.
- Sulfonamide vs. Morpholinoacetamide: The sulfonamide group (-SO₂NH-) is a strong hydrogen-bond donor/acceptor, often critical for enzyme inhibition (e.g., HPTPβ inhibition in Bruchaprotafibum ). In contrast, morpholinoacetamide () introduces a basic nitrogen, improving aqueous solubility.
Pharmacological Implications
- Enzyme Inhibition : Bruchaprotafibum’s HPTPβ inhibition suggests that the thiophene sulfonamide-thiazole scaffold is compatible with phosphatase targeting. The target compound’s lack of bulky substituents (e.g., chiral phenylpropanamide in Bruchaprotafibum) may shift selectivity toward other enzymes.
- Antimicrobial Potential: Thiazole-acetamide derivatives () with fluorophenyl groups have shown antimicrobial activity, implying that the target compound’s fluorophenyl-thiazole moiety could be explored for similar applications.
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H15FN2O2S2 and features a thiophene ring connected to a thiazole moiety. The presence of the 4-fluorophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds related to thiazole and thiophene derivatives exhibit promising anticancer properties. For instance, derivatives with similar structures have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are crucial in cancer cell survival pathways. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mitochondrial pathways, with IC50 values typically below 10 μM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study reported that derivatives with thiophene and thiazole cores displayed significant antibacterial effects against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. The thiazole and thiophene rings are believed to interact with enzymes and receptors, potentially inhibiting their functions or altering their activity. This interaction may lead to the activation of apoptotic pathways in tumor cells or inhibition of bacterial growth by disrupting cellular processes.
Research Findings and Case Studies
- Apoptosis Induction : In studies involving HL-60 cells, compounds similar to this compound were shown to induce apoptosis through mitochondrial pathways. This was evidenced by assays demonstrating increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Antimicrobial Efficacy : A series of derivatives were tested against common bacterial strains, with notable success against Staphylococcus epidermidis. The compounds effectively inhibited biofilm formation, which is critical for the pathogenicity of many bacteria .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are recommended for preparing N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide?
A common approach involves cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core, followed by sulfonylation. For example, Lawesson’s reagent is often employed in thiazole ring formation, as demonstrated in the synthesis of structurally related 5-phenyl-1,3-thiazole-4-sulfonamides . Key intermediates like ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate (yield: 79%) can be synthesized via reaction of ethyl 2-(chlorosulfonyl)acetate with 4-fluoroaniline, characterized by NMR and HRMS .
Q. How should researchers validate the structural integrity of this compound?
Combine spectroscopic techniques:
- NMR : Analyze and chemical shifts to confirm sulfonamide NH (~δ 10.0 ppm) and thiazole protons (~δ 7.0–8.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] or [M–H]) with mass accuracy <5 ppm .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or bonding .
Advanced Research Questions
Q. What strategies are effective for optimizing pharmacokinetic properties of this sulfonamide-thiazole derivative?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. For example, fluorophenyl moieties enhance metabolic resistance .
- Solubility : Replace lipophilic substituents with polar groups (e.g., morpholine) while maintaining target affinity.
- Preclinical PK : Conduct microdose studies in humans to predict clearance rates, as demonstrated for diaryl ether sulfonamides .
Q. How can researchers resolve contradictory data in antitumor activity assays?
- Dose-response validation : Perform dose-ranging studies across 60 cancer cell lines (e.g., NCI-60 panel) to confirm IC reproducibility .
- Off-target profiling : Use kinase/phosphatase screening panels to identify unintended interactions (e.g., HPTPβ inhibition in related sulfonamides) .
- Mechanistic studies : Employ RNA-seq or proteomics to differentiate apoptosis induction from cytostatic effects .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Voltage-gated ion channel assays : Test inhibition of Na1.7 using patch-clamp electrophysiology, as done for PF-05089771, a structurally analogous sulfonamide .
- Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., tyrosine phosphatases) .
- In vivo efficacy models : Prioritize xenograft models with biomarker endpoints (e.g., tumor volume reduction ≥50%) to correlate in vitro and in vivo activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
